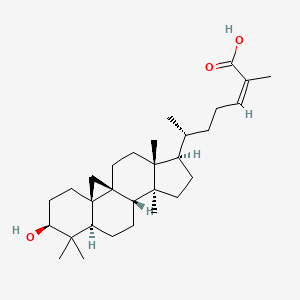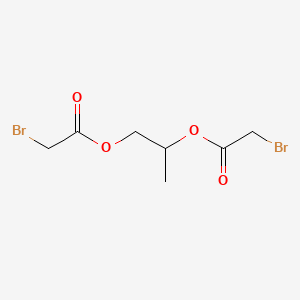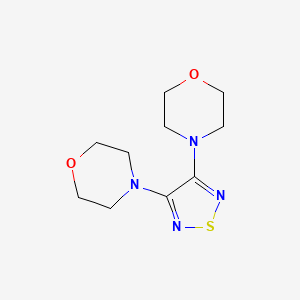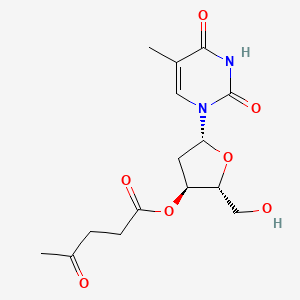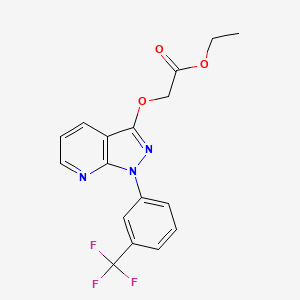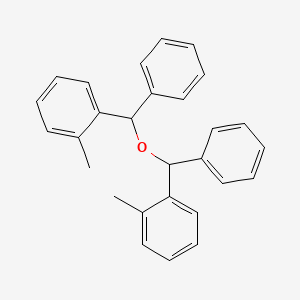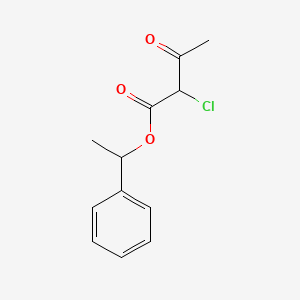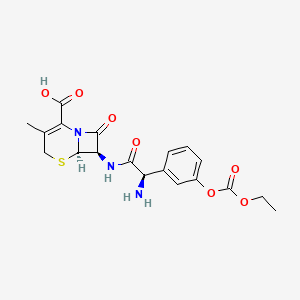
Cefadroxil carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefadroxil carbonate is a derivative of cefadroxil, a first-generation cephalosporin antibiotic. Cefadroxil is known for its broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. It is commonly used to treat infections such as urinary tract infections, skin infections, and respiratory tract infections .
Preparation Methods
Cefadroxil carbonate can be synthesized from 7-amino desacetoxy cephalosporonic acid. The synthetic route involves the condensation of 7-amino desacetoxy cephalosporonic acid with a mixed anhydride, which is obtained from the reaction of para hydroxy phenyl glycine dane salt with excess ethyl chloroformate in the presence of N-methyl morpholine. The reaction is carried out at low temperatures, typically around -80°C .
Chemical Reactions Analysis
Cefadroxil carbonate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Cefadroxil carbonate has several scientific research applications:
Chemistry: It is used in the synthesis of various cephalosporin derivatives.
Biology: It is used to study the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: It is used in the treatment of bacterial infections and as a prophylactic agent in surgical procedures.
Industry: It is used in the production of pharmaceutical formulations and as an intermediate in the synthesis of other compounds .
Mechanism of Action
Cefadroxil carbonate, like other beta-lactam antibiotics, exerts its effects by binding to penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the final stage of bacterial cell wall synthesis, leading to cell lysis and death. The molecular targets include penicillin-binding proteins 1A and 3, which are essential for bacterial cell wall integrity .
Comparison with Similar Compounds
Cefadroxil carbonate is similar to other first-generation cephalosporins such as cephalexin and cephradine. it has a unique structure that provides certain advantages, such as a broader spectrum of activity and better pharmacokinetic properties. Similar compounds include:
Cephalexin: Another first-generation cephalosporin with a similar spectrum of activity.
Cephradine: A first-generation cephalosporin with similar uses but different pharmacokinetic properties.
Cefazolin: A first-generation cephalosporin used primarily for surgical prophylaxis .
Properties
Molecular Formula |
C19H21N3O7S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(3-ethoxycarbonyloxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H21N3O7S/c1-3-28-19(27)29-11-6-4-5-10(7-11)12(20)15(23)21-13-16(24)22-14(18(25)26)9(2)8-30-17(13)22/h4-7,12-13,17H,3,8,20H2,1-2H3,(H,21,23)(H,25,26)/t12-,13-,17-/m1/s1 |
InChI Key |
GPHYDWOZFNZYAH-PBFPGSCMSA-N |
Isomeric SMILES |
CCOC(=O)OC1=CC=CC(=C1)[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N |
Canonical SMILES |
CCOC(=O)OC1=CC=CC(=C1)C(C(=O)NC2C3N(C2=O)C(=C(CS3)C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13416655.png)
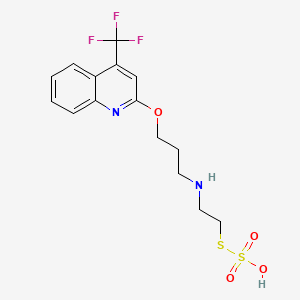
![(4R,4aS,7aR,12bS,13S)-10-chloro-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13416671.png)
![ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate](/img/structure/B13416673.png)
